molecular formula C7H10F3NO5 B3028299 cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid CAS No. 1818843-17-2

cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid

Cat. No.: B3028299
CAS No.: 1818843-17-2
M. Wt: 245.15 g/mol
InChI Key: JPFWVYBLNMYLMA-RFKZQXLXSA-N
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Description

cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid (CAS: 1788041-58-6) is a bicyclic organic compound comprising a pyrrolidine ring with hydroxyl (-OH) and carboxylic acid (-COOH) groups in the cis configuration. The compound is typically associated with trifluoroacetic acid (TFA; CAS: 76-05-1), a strong fluorinated organic acid widely used in chemical synthesis and protein purification due to its high acidity (pKa ~0.23) and volatility . This combination is often employed in pharmaceutical intermediates and chiral building blocks for drug discovery .

TFA acts as a counterion or solvent in such complexes, enhancing solubility and stability during synthetic processes . Its corrosive nature necessitates careful handling, as outlined in occupational safety guidelines .

Properties

CAS No.

1818843-17-2

Molecular Formula

C7H10F3NO5

Molecular Weight

245.15 g/mol

IUPAC Name

(2R,3S)-3-hydroxypyrrolidin-1-ium-2-carboxylic acid;2,2,2-trifluoroacetate

InChI

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4+;/m0./s1

InChI Key

JPFWVYBLNMYLMA-RFKZQXLXSA-N

SMILES

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C[NH2+][C@H]([C@H]1O)C(=O)O.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

C1C[NH2+]C(C1O)C(=O)O.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Biological Activity

Cis-3-hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid (CAS Number: 1788041-58-6) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

  • Molecular Formula : C7_7H10_{10}F3_3NO5_5
  • Molecular Weight : 245.154 g/mol
  • Purity : ±97% .

The biological activity of cis-3-hydroxypyrrolidine-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The compound's stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing various biological pathways. It has been shown to act as an inhibitor or activator of enzymes by mimicking natural substrates or binding to allosteric sites .

Biological Applications

  • Enzyme Interaction : The compound is valuable for studying enzyme-substrate interactions and protein folding due to its chiral nature .
  • Pharmaceutical Development : It serves as a chiral building block in the synthesis of complex molecules, making it essential in drug development processes .
  • Cancer Research : The compound has potential applications in targeting specific transporters involved in tumor metabolism, such as ASCT2 (SLC1A5), which is crucial for amino acid homeostasis in cancer cells .

Study on ASCT2 Inhibition

A study highlighted the role of ASCT2 in various cancers, including triple-negative breast cancer and melanoma. Inhibiting ASCT2 using compounds similar to cis-3-hydroxypyrrolidine-2-carboxylic acid resulted in reduced intracellular glutamine levels and decreased tumor size in vivo . This suggests that targeting amino acid transporters could be a viable therapeutic strategy.

Stereospecific Activity

Research has demonstrated that cis compounds exhibit greater potency than their trans counterparts when interacting with biological targets. For instance, molecular docking studies indicated that cis isomers have a more favorable binding affinity to ASCT2 compared to trans isomers .

Comparative Analysis of Similar Compounds

Compound NameStructure TypeBiological Activity
(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acidDiastereomerModerate enzyme inhibition
(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acidDiastereomerLow activity in protein binding
(2R,3R)-cis-3-hydroxypyrrolidine-2-carboxylic acidTarget CompoundHigh potency in enzyme inhibition

Comparison with Similar Compounds

trans-3-Hydroxypyrrolidine-2-carboxylic Acid; Trifluoroacetic Acid

  • CAS : 1788054-78-3
  • Structure : The trans isomer differs in the spatial arrangement of the hydroxyl and carboxylic acid groups on the pyrrolidine ring.
  • Properties : Stereochemical differences influence solubility and biological activity. For instance, cis isomers often exhibit distinct binding affinities in enzyme inhibition compared to trans counterparts due to spatial compatibility with active sites .

(2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid

  • CAS : 870992-75-9
  • Structure : Features a fluorine atom at the 3-position instead of a hydroxyl group.
  • Properties : Fluorination increases electronegativity and metabolic stability, making it advantageous in medicinal chemistry. However, the absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the cis-hydroxy derivative .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • CAS : 89581-58-8
  • Structure : A pyrimidine ring with chlorine and methyl substituents, coupled with a carboxylic acid group.
  • This compound is less polar due to the absence of hydroxyl groups, impacting solubility in aqueous systems .

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone

  • CAS : 946386-88-5
  • Structure : A polycyclic system with a hydrazone moiety and cyclohexyl substituent.
  • Properties: The extended conjugated system and hydrazone group enable applications in coordination chemistry.

Functional and Application-Based Comparison

Acidity and Solubility

Compound Acid Component Key Functional Groups Solubility Profile
cis-3-Hydroxy-TFA complex TFA (pKa ~0.23) -OH, -COOH, CF₃COO⁻ High in polar solvents (e.g., acetonitrile/water mixtures)
trans-3-Hydroxy-TFA complex TFA -OH, -COOH (trans) Moderate solubility; influenced by stereochemistry
3-Fluoropyrrolidine-2-carboxylic acid None -F, -COOH Lower polarity; soluble in organic solvents

Pharmaceutical Relevance

  • The cis-3-hydroxy-TFA complex is pivotal in synthesizing β-lactam antibiotics and protease inhibitors due to its chiral centers .
  • TFA’s volatility aids in easy removal during purification, though residual TFA in APIs requires stringent control due to toxicity .
  • Fluorinated analogs (e.g., 3-fluoropyrrolidine derivatives) are preferred in CNS drugs for enhanced blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid
Reactant of Route 2
cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid

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